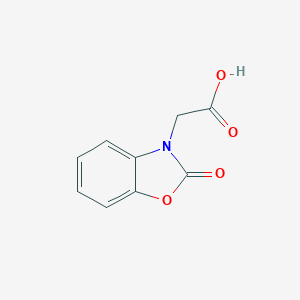![molecular formula C18H13N B080917 8-methylbenzo[c]acridine CAS No. 13911-90-5](/img/structure/B80917.png)
8-methylbenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family It is characterized by a fused ring structure consisting of benzene and acridine rings with a methyl group attached to the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with formaldehyde and formic acid, followed by cyclization to form the acridine ring system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 8-Methylbenz©acridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
8-Methylbenz©acridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Methylbenz©acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects. The compound’s interaction with DNA is primarily driven by its planar structure, which allows it to insert between the base pairs of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylbenz©acridine: Similar in structure but with the methyl group at the seventh position.
Acridine: The parent compound without the methyl substitution.
9-Anilinoacridine: Contains an anilino group at the ninth position, known for its anticancer properties
Uniqueness
8-Methylbenz©acridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets, making it distinct from other acridine derivatives .
Eigenschaften
CAS-Nummer |
13911-90-5 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
InChI-Schlüssel |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Kanonische SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
| 13911-90-5 | |
Synonyme |
8-Methylbenz(c)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


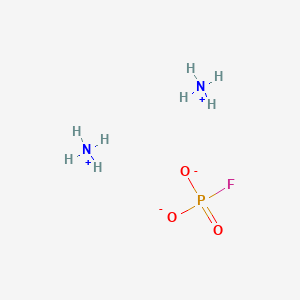
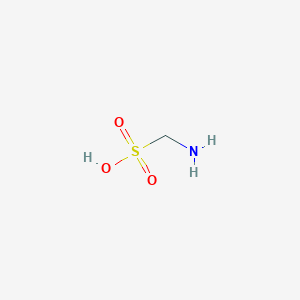
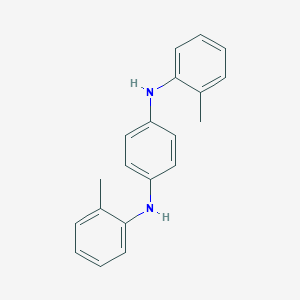
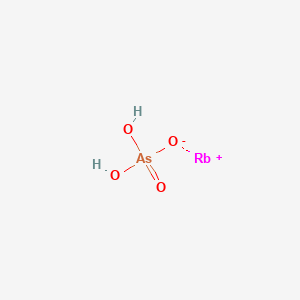

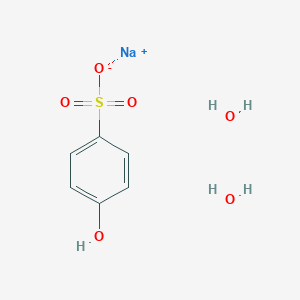
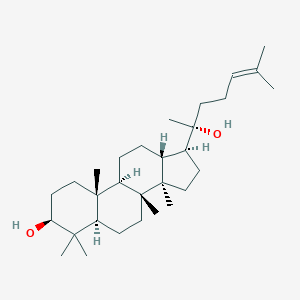
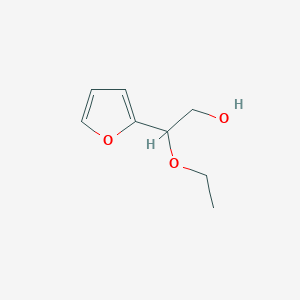
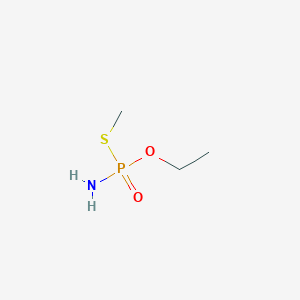
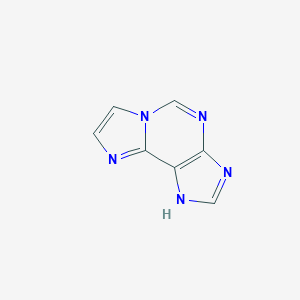
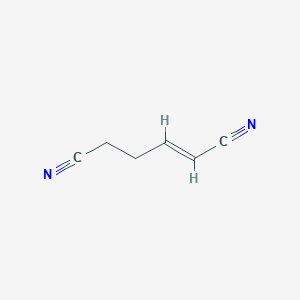
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
